![molecular formula C22H28N2O4 B246862 1-(3,4-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine](/img/structure/B246862.png)
1-(3,4-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzoyl)-4-(4-ethoxybenzyl)piperazine, commonly known as DEEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEEP is a piperazine derivative that belongs to the class of psychoactive substances. It has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of DEEP is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. DEEP has also been shown to inhibit the reuptake of serotonin and norepinephrine, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
DEEP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to an improvement in mood and a reduction in anxiety and depression. DEEP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
DEEP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DEEP is also stable and has a long shelf life. However, DEEP has some limitations for lab experiments. It is a psychoactive substance and requires special handling and storage. DEEP is also expensive and may not be readily available in some countries.
Zukünftige Richtungen
DEEP has shown promising results in various scientific research applications. There are several future directions that can be explored to further understand the pharmacological properties of DEEP. Some of the future directions include:
1. Investigating the potential of DEEP in the treatment of other neurological disorders such as bipolar disorder and post-traumatic stress disorder.
2. Exploring the potential of DEEP in the treatment of other types of cancer.
3. Investigating the mechanism of action of DEEP to further understand its pharmacological properties.
4. Developing new synthesis methods for DEEP to reduce the cost of production.
Conclusion:
DEEP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has shown promising results in various scientific research applications and has the potential to be used in the treatment of various neurological disorders and cancer. Further research is needed to fully understand the pharmacological properties of DEEP and to explore its potential in other fields.
Synthesemethoden
The synthesis of DEEP involves the reaction between 1-(3,4-dimethoxybenzoyl)piperazine and 4-ethoxybenzyl chloride in the presence of a base. The reaction yields DEEP as a white crystalline solid with a high purity. The synthesis method of DEEP is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
DEEP has shown potential in various scientific research applications. It has been studied extensively for its pharmacological properties and has shown promising results in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. DEEP has also shown potential in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C22H28N2O4 |
---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
(3,4-dimethoxyphenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O4/c1-4-28-19-8-5-17(6-9-19)16-23-11-13-24(14-12-23)22(25)18-7-10-20(26-2)21(15-18)27-3/h5-10,15H,4,11-14,16H2,1-3H3 |
InChI-Schlüssel |
UHFMJJMTVUXCPO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.